N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine
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Overview
Description
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine core with aminoethyl and methylpyridin substituents, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine typically involves multi-step organic reactions. One common approach is the nitration of pyridazine followed by amination to introduce the aminoethyl group. The methylpyridin group can be introduced through Friedel-Crafts alkylation or cross-coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amino groups to nitro groups.
Reduction: : Reduction of nitro groups to amino groups.
Substitution: : Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Reagents like alkyl halides and strong bases are often used.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Production of diamine derivatives.
Substitution: : Generation of various substituted pyridazines.
Scientific Research Applications
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Applied in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
N3-(2-aminoethyl)-N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: is unique due to its specific structural features. Similar compounds include:
N3-(2-aminoethyl)pyridazine-3,6-diamine: : Lacks the methylpyridin group.
N6-(5-methylpyridin-2-yl)pyridazine-3,6-diamine: : Lacks the aminoethyl group.
This compound .
Properties
IUPAC Name |
6-N-(2-aminoethyl)-3-N-(5-methylpyridin-2-yl)pyridazine-3,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-2-3-10(15-8-9)16-12-5-4-11(17-18-12)14-7-6-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSSMKYLIIXGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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